methyl 5-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate
Overview
Description
Methyl 5-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate is a useful research compound. Its molecular formula is C21H18BrClN4O4S and its molecular weight is 537.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 535.99207 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Activity : The synthesis of novel derivatives of 1,2,4-triazole and their evaluation for antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains have been a significant area of study. For example, derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown promising results against multiple bacterial strains, highlighting the antimicrobial potential of this class of compounds (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Antiviral and Antimicrobial Activities : The antiviral and antimicrobial activities of 1,2,4-triazole thioglycoside derivatives have also been explored, showcasing a broad spectrum of potential uses for these compounds in combating viral and microbial infections (El‐Sayed, Moustafa, & Haikal, 2013).
Antimicrobial Activities of Triazole Derivatives : Further research into 1,2,4-triazole derivatives has demonstrated their effectiveness as antimicrobial agents. This includes the synthesis of compounds with modifications intended to enhance their activity against specific microorganisms, providing a pathway for the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Activity : The exploration of 1,2,4-triazinone derivatives as anticancer agents has yielded compounds with significant activity against various cancer cell lines. The design and synthesis of these molecules aim to target specific pathways involved in cancer progression, offering potential new treatments for this disease (Saad & Moustafa, 2011).
Properties
IUPAC Name |
methyl 5-[[2-[[5-(5-bromo-2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN4O4S/c1-3-8-27-19(15-9-12(22)4-7-17(15)28)25-26-21(27)32-11-18(29)24-13-5-6-16(23)14(10-13)20(30)31-2/h3-7,9-10,28H,1,8,11H2,2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFVERPAZFPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=C(C=CC(=C3)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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